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Compound of Interest

Compound Name:
N-(2-Methoxyphenyl)-3-

oxobutanamide

Cat. No.: B159699 Get Quote

An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide (CAS 92-15-9)

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, spectroscopic data, and potential biological activities of N-(2-Methoxyphenyl)-3-
oxobutanamide, a significant chemical intermediate in the production of dyes and pigments

and a subject of interest in medicinal chemistry. This document is intended for researchers,

scientists, and professionals in drug development.

Physicochemical Properties
N-(2-Methoxyphenyl)-3-oxobutanamide, also known as Acetoacet-o-anisidide, is a white

crystalline solid at room temperature.[1][2] Its core chemical structure consists of a butanamide

chain with an oxo group at the third position, substituted with a 2-methoxyphenyl group on the

nitrogen atom.

Table 1: Physicochemical Properties of N-(2-Methoxyphenyl)-3-oxobutanamide
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Property Value Source(s)

CAS Number 92-15-9 [1][3]

Molecular Formula C₁₁H₁₃NO₃ [1][3]

Molecular Weight 207.23 g/mol [1][3]

Melting Point 85-87 °C [4][5][6][7]

Boiling Point
372.9 ± 22.0 °C at 760 mmHg

(estimated)
[4]

Density 1.2 ± 0.1 g/cm³ [4]

LogP (Octanol/Water Partition

Coefficient)
0.75 [4]

Log10WS (Water Solubility) -2.10 (Crippen Calculated) [8]

Physical Form White crystalline solid [1][2]

Table 2: Chemical Identifiers for N-(2-Methoxyphenyl)-3-oxobutanamide

Identifier Value Source(s)

IUPAC Name
N-(2-methoxyphenyl)-3-

oxobutanamide
[3]

InChI

1S/C11H13NO3/c1-8(13)7-

11(14)12-9-5-3-4-6-10(9)15-

2/h3-6H,7H2,1-2H3,(H,12,14)

[3][8]

InChIKey
KYYRTDXOHQYZPO-

UHFFFAOYSA-N
[3][8]

SMILES
CC(=O)CC(=O)NC1=CC=CC=

C1OC
[3]

Synonyms

Acetoacet-o-anisidide, o-

Acetoacetanisidide, N-

Acetoacetyl-o-anisidine

[3]
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Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of N-(2-
Methoxyphenyl)-3-oxobutanamide. While specific experimental spectra are not widely

published in open literature, theoretical predictions and data from similar compounds provide a

reliable profile.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons, the methoxy group, the methylene group, and the methyl group. The chemical shifts

would be influenced by the electronic environment of each proton.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. A

reference to an available 13C NMR spectrum can be found in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands that confirm its

functional groups.[1] Key expected peaks include:

N-H Stretching: A moderate to strong band around 3200-3400 cm⁻¹.[1]

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above

3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[1]

C=O Stretching (Amide and Ketone): Strong absorption bands for the amide and ketone

carbonyl groups are expected in the region of 1650-1720 cm⁻¹. An ATR-IR spectrum is

available in the PubChem database.[3]

Mass Spectrometry

Mass spectrometry data, including GC-MS, is available for N-(2-Methoxyphenyl)-3-
oxobutanamide, confirming its molecular weight.[3][8]
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Synthesis
The most common method for synthesizing N-(2-Methoxyphenyl)-3-oxobutanamide is the

acid-catalyzed condensation of 2-methoxyaniline with a β-keto-ester, typically ethyl

acetoacetate.[1]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is a representative procedure based on established methods for the synthesis of

acetoacetanilide derivatives.[1]

Materials:

2-Methoxyaniline

Ethyl acetoacetate

Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)[1]

Solvent (e.g., Ethanol or Methanol)[1]

Procedure:

Dissolve 2-methoxyaniline in the chosen alcohol solvent in a reaction flask.

Add an equimolar amount of ethyl acetoacetate to the solution.

Add a catalytic amount of a strong acid (e.g., 0.5–1.0 M HCl or H₂SO₄).[1]

Heat the reaction mixture to reflux (typically 78–100°C) for 4–8 hours.[1]

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Upon completion, cool the reaction mixture to room temperature.

The crude product may precipitate out of the solution. If not, the solvent can be removed

under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by

column chromatography to obtain pure N-(2-Methoxyphenyl)-3-oxobutanamide.[1]
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Reactants

Reaction Conditions

2-Methoxyaniline

Condensation Reaction

Ethyl Acetoacetate

Acid Catalyst (HCl or H2SO4)

Solvent (Ethanol or Methanol)

Reflux (78-100°C) Crude Product Purification Pure N-(2-Methoxyphenyl)-3-oxobutanamide

Potential Biological Activities

Potential Mechanisms of Action

N-(2-Methoxyphenyl)-3-oxobutanamide

Anti-inflammatory Anticancer Antioxidant

Enzyme Inhibition

e.g., COX enzymes

Receptor Binding Apoptosis Induction ROS Scavenging
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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